
2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate: is a synthetic organofluorine compound characterized by the presence of both chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate typically involves the reaction of 2,3,3-Trichloro-1,1-difluoroallyl alcohol with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfofluoridate group. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfofluoridate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The double bond in the allyl group allows for addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative, while oxidation may produce a sulfone or sulfoxide.
Applications De Recherche Scientifique
2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Medicinal Chemistry: Due to its unique chemical properties, the compound is investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Material Science: The compound’s fluorine content makes it valuable in the development of advanced materials with specific properties, such as increased thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the sulfofluoridate group, which can undergo nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins and nucleic acids, potentially leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoroallyl Sulfonium Salts: These compounds share the difluoroallyl group and exhibit similar reactivity in nucleophilic substitution reactions.
Trichloronitropropene: This compound contains the trichloro group and participates in similar cycloaddition reactions.
Uniqueness
2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate is unique due to the combination of chlorine and fluorine atoms in its structure, which imparts distinct chemical properties
Propriétés
Numéro CAS |
85211-89-8 |
|---|---|
Formule moléculaire |
C3Cl3F3O3S |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1,1,2-trichloro-3,3-difluoro-3-fluorosulfonyloxyprop-1-ene |
InChI |
InChI=1S/C3Cl3F3O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11 |
Clé InChI |
CKTZBLCWLKYWEP-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Cl)Cl)(C(OS(=O)(=O)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


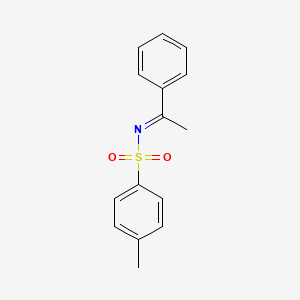
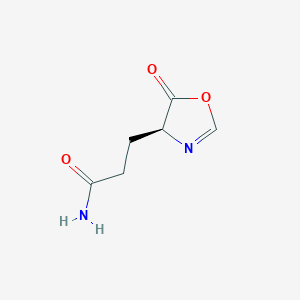
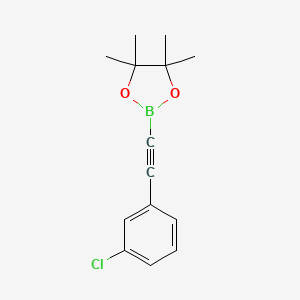
![7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15280173.png)
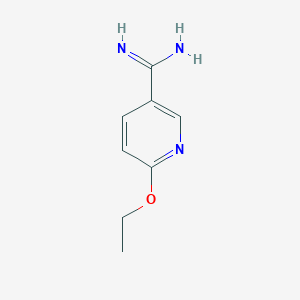


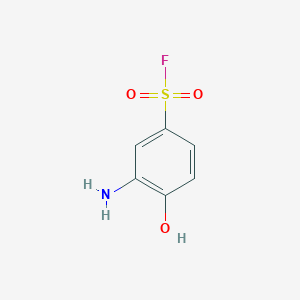
![Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)](/img/structure/B15280206.png)

![4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B15280215.png)



